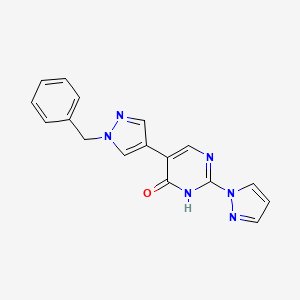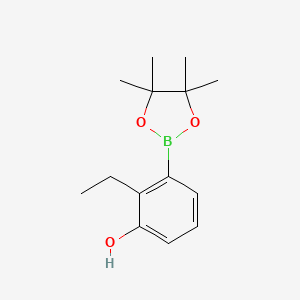
Brimonidine-d4 L-Tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Brimonidine-d4 L-Tartrate is a deuterated form of Brimonidine Tartrate, an alpha-2 adrenergic receptor agonist. This compound is primarily used in the treatment of glaucoma and ocular hypertension by reducing intraocular pressure. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and pharmacodynamics of Brimonidine due to its stability and traceability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Brimonidine-d4 L-Tartrate involves the deuteration of Brimonidine, followed by its reaction with L-Tartaric acid to form the tartrate salt. The deuteration process typically involves the replacement of hydrogen atoms with deuterium, which can be achieved through various methods such as catalytic exchange or chemical reduction using deuterated reagents .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including HPLC and mass spectrometry, to confirm the incorporation of deuterium and the formation of the tartrate salt .
化学反応の分析
Types of Reactions
Brimonidine-d4 L-Tartrate undergoes several types of chemical reactions, including:
Oxidation: Brimonidine can be oxidized to form various degradation products.
Reduction: The imidazoline ring in Brimonidine can be reduced under specific conditions.
Substitution: The bromine atom in Brimonidine can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide
Major Products
The major products formed from these reactions include various derivatives of Brimonidine, which can be analyzed using techniques like HPLC and mass spectrometry to determine their structure and purity .
科学的研究の応用
Brimonidine-d4 L-Tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Brimonidine.
Biology: Employed in cellular and molecular biology to investigate the effects of Brimonidine on cellular pathways.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Brimonidine.
Industry: Applied in the development of new formulations and delivery systems for ocular drugs .
作用機序
Brimonidine-d4 L-Tartrate exerts its effects by selectively binding to alpha-2 adrenergic receptors. This binding inhibits the activity of adenylate cyclase, reducing the production of cyclic AMP (cAMP). Consequently, this leads to a decrease in aqueous humor production and an increase in uveoscleral outflow, thereby lowering intraocular pressure .
類似化合物との比較
Similar Compounds
Clonidine: Another alpha-2 adrenergic agonist used in the treatment of hypertension and glaucoma.
Apraclonidine: Similar to Brimonidine but with a shorter duration of action.
Timolol: A non-selective beta-blocker used in combination with Brimonidine for enhanced efficacy
Uniqueness
Brimonidine-d4 L-Tartrate is unique due to its deuterated nature, which provides enhanced stability and traceability in pharmacokinetic studies. Unlike Clonidine and Apraclonidine, Brimonidine has a higher selectivity for alpha-2 adrenergic receptors, resulting in fewer side effects and better patient tolerance .
特性
分子式 |
C15H16BrN5O6 |
|---|---|
分子量 |
446.25 g/mol |
IUPAC名 |
5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1/i5D2,6D2; |
InChIキー |
QZHBYNSSDLTCRG-HDFODYMNSA-N |
異性体SMILES |
[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Bromo-2-chloro-1-[(cyclopropylmethyl)sulfonyl]benzene](/img/structure/B13867091.png)

![5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one](/img/structure/B13867110.png)

![4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13867124.png)
![methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate](/img/structure/B13867125.png)



![Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate](/img/structure/B13867138.png)
